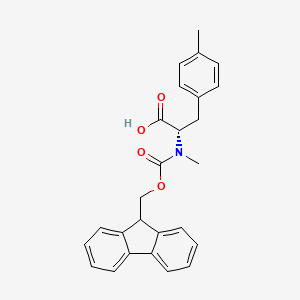

N-Fmoc-N-methyl-4-methyl-L-phenylalanine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-Fmoc-N-methyl-4-methyl-L-phenylalanine involves the introduction of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group to the amino group of N-methyl-4-methyl-L-phenylalanine . The Fmoc group provides stability during peptide synthesis and can be selectively removed under mild conditions using base treatment. The resulting compound is a key building block in peptide chemistry and solid-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylalanine derivative with an additional methyl group and an Fmoc protecting group. The Fmoc group is attached to the amino nitrogen, shielding it from unwanted reactions during peptide assembly. The overall structure contributes to the compound’s stability and reactivity in peptide synthesis .

Chemical Reactions Analysis

- Functional Group Transformations : The methyl group and phenylalanine side chain can undergo modifications to introduce specific functionalities .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis and In Silico Studies : A study explored the synthesis, experimental, and in silico analysis of N-Fmoc-protected amino acids, emphasizing the design and development of novel hydrogelators, biomaterials, and therapeutics. The research provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in crystal structures of amino acids with the Fmoc moiety, highlighting the significance of Fmoc-based supramolecular hydrogen-bonding patterns in biocomplexes J. Bojarska et al., 2020.

Hydrogelation and Self-Assembly

- Hydrogelation of Fmoc-Phe Derivatives : Research on Fmoc-protected aromatic amino acids derived from phenylalanine has shown their effectiveness as low molecular weight hydrogelators. Modifications to the Fmoc-Phe side chain significantly affect self-assembly and hydrogelation behavior, with studies demonstrating how these compounds self-assemble into fibrils that form hydrogel networks upon dissolution into water D. Ryan et al., 2011.

Antibacterial and Anti-Inflammatory Applications

- Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have been utilized for antibacterial and anti-inflammatory purposes, with nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH showing substantial effects on bacterial morphology. This approach demonstrates the intrinsic antibacterial capabilities of self-assembling building blocks and their potential in biomedical applications L. Schnaider et al., 2019.

Nanotechnology and Material Science

Formation of Silver Nanoclusters within Hydrogel Matrix : Fmoc-Phe-OH hydrogel was used as a medium to prepare and stabilize fluorescent few-atom silver nanoclusters, showcasing the potential of Fmoc-protected amino acids in developing nanotechnological materials with fluorescent properties Subhasish Roy & A. Banerjee, 2011.

Self-Assembly and Nanotube Formation : Cation-modified Fmoc-Phe derivatives have been reported to self-assemble and form hydrogel networks spontaneously without pH adjustment or organic cosolvents. These derivatives also form unique sheet-based nanotube structures, providing insights into the influence of structural modifications on the self-assembly pathways Annada Rajbhandary et al., 2017.

Wirkmechanismus

The compound’s mechanism of action primarily lies in its role as a precursor for peptide synthesis. When incorporated into a peptide chain, it contributes to the overall structure and function of the resulting peptide. Its Fmoc group allows controlled deprotection steps during solid-phase synthesis, ensuring efficient peptide elongation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFRVZCXEQFQKQ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)

![5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3117802.png)

![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)

![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)